molecular formula C10H8ClN3OS2 B2430120 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-16-0

2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2430120
CAS No.: 393566-16-0
M. Wt: 285.76
InChI Key: FWAZGWOZLNZLTL-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with an amide group and a chloro group. The amide nitrogen would be further substituted with a 1,3,4-thiadiazol-2-yl group, which in turn would be substituted with a methylthio group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides could be inferred, such as their tendency to form hydrogen bonds and their aromaticity .

Scientific Research Applications

Molecular Studies and DNA Binding

2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, due to its structural similarities with certain DNA-binding compounds, may have potential applications in molecular studies. For instance, Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, has been widely used as a fluorescent DNA stain. Derivatives of Hoechst, like Hoechst 33258, are used in various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. These applications highlight the potential of structurally similar compounds in rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Pathways and Biological Activities

The compound also falls into the category of benzimidazole and thiadiazole derivatives, which have been explored for their synthetic utilities and biological activities. Benzimidazoles, for instance, are known for their significant biological activities and have served as a starting point for the synthesis of various drugs. The synthetic pathways for these compounds involve various methods, including condensation, alkylation, acylation, oxidation, cyclization, and amidation, suggesting a rich chemistry that could be leveraged for developing new drugs with specific biological properties (Ibrahim, 2011).

Anti-biofouling Applications

Another potential application is in the field of biofouling prevention. Non-oxidizing biocides, which include thiadiazole derivatives, have been investigated for their effectiveness in preventing biofouling in polyamide membrane systems, particularly in reverse osmosis technologies. The need for safe and efficient biocides in such systems is paramount, and compounds like 2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, due to their structural similarity to effective biocides, could be of interest in this field (Da-Silva-Correa et al., 2022).

Properties

IUPAC Name

2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAZGWOZLNZLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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